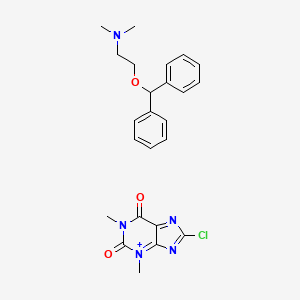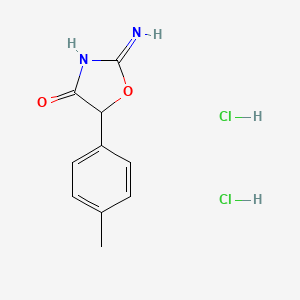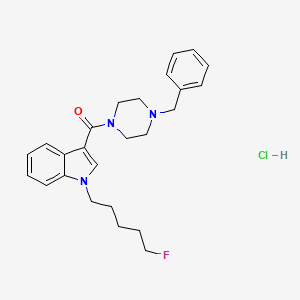
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. These compounds are often studied for their potential effects on the endocannabinoid system and their applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Fluoropentyl Chain:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized separately and then attached to the indole core through nucleophilic substitution reactions.
Final Coupling and Purification: The final step involves coupling the benzylpiperazine with the indole derivative and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the piperazine ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the side chains or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride has various applications in scientific research:
Chemistry: Studying the compound’s reactivity and synthesis.
Biology: Investigating its effects on cellular pathways and receptor interactions.
Medicine: Exploring potential therapeutic applications, such as pain management or anti-inflammatory effects.
Industry: Developing new materials or pharmaceuticals based on its structure.
作用機序
The mechanism of action for (4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride involves its interaction with the endocannabinoid system. It likely binds to cannabinoid receptors (CB1 and CB2), modulating various physiological processes. The specific molecular targets and pathways involved can include G-protein coupled receptor signaling and downstream effects on neurotransmitter release.
類似化合物との比較
Similar Compounds
- (4-benzylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- (4-benzylpiperazin-1-yl)(1-(4-fluorobutyl)-1H-indol-3-yl)methanone
Uniqueness
(4-benzylpiperazin-1-yl)(1-(5-fluoropentyl)-1H-indol-3-yl)methanone,monohydrochloride is unique due to the presence of the fluoropentyl chain, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural variation may result in different pharmacological profiles compared to similar compounds.
特性
分子式 |
C25H31ClFN3O |
|---|---|
分子量 |
444.0 g/mol |
IUPAC名 |
(4-benzylpiperazin-1-yl)-[1-(5-fluoropentyl)indol-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C25H30FN3O.ClH/c26-13-7-2-8-14-29-20-23(22-11-5-6-12-24(22)29)25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21;/h1,3-6,9-12,20H,2,7-8,13-19H2;1H |
InChIキー |
SKGMEEMXANONGP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2'R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,28S,29R)-22-Ethyl-7,11,14,15-tetrahydroxy-6'-((R)-2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-3',4',5',6'-tetrahydro-2,26-dioxaspiro[bicyclo[23.3.1]nonacosa[4,18,20]triene-27,2'-pyran]-3,9,13-trione](/img/structure/B12353973.png)
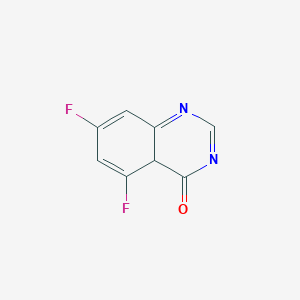
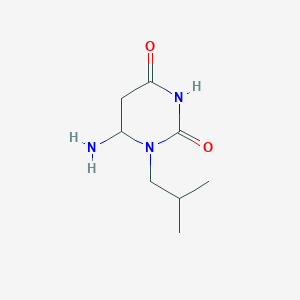

![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)


![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)

